Isomorellin

Description

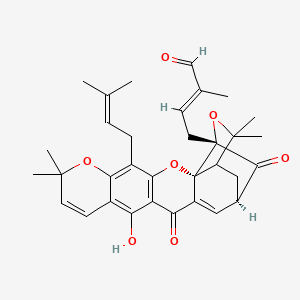

Structure

3D Structure

Properties

Molecular Formula |

C33H36O7 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

(E)-4-[(2R,17R,19S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal |

InChI |

InChI=1S/C33H36O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,16,19,23,35H,9,13,15H2,1-7H3/b18-10+/t19-,23?,32+,33-/m0/s1 |

InChI Key |

COQAPWLZSHQTKA-VHRVKJKHSA-N |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@]45C6C[C@H](C=C4C3=O)C(=O)[C@]5(OC6(C)C)C/C=C(\C)/C=O)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C |

Synonyms |

isomorellin |

Origin of Product |

United States |

Isomorellin: an Overview Within the Caged Xanthone Class

Contextualization within Natural Product Chemistry

Natural product chemistry involves the study of chemical compounds produced by living organisms. These compounds often possess diverse and complex structures, exhibiting a wide range of biological activities. acs.org Caged xanthones, including isomorellin, represent a distinct subset of natural products characterized by their intricate polycyclic frameworks and the presence of a xanthone (B1684191) core. scienceopen.comnih.gov Their isolation from plants like Garcinia species highlights the rich biodiversity of natural sources as a reservoir for novel chemical entities with potential therapeutic applications. scienceopen.com The study of these compounds contributes to the broader understanding of plant secondary metabolism and the potential for discovering lead compounds for various diseases. tandfonline.comscienceopen.com

Historical Perspectives on its Discovery and Initial Characterization

The history of caged Garcinia xanthones dates back around 200 years with studies on gamboge, a resin obtained from Garcinia trees. nih.gov Morellin, a related caged xanthone, was isolated in 1937 from the seeds and resin of Garcinia morella. nih.gov The structure of morellin was determined in 1963 through X-ray crystallography of its p-bromobenzenesulfonyl ester. nih.gov Isomorellin is known to be an isomer of morellin, specifically the trans isomer around a particular double bond (C27=C28). nih.gov While the precise date of isomorellin's initial isolation and characterization is not as prominently documented as that of morellin or gambogic acid in the provided search results, its presence in Garcinia species, such as Garcinia hanburyi, has been reported, and it has been isolated using techniques like bioassay-directed fractionation. nih.govresearchgate.net Early studies on gamboge resin components, including isomorellin, involved analyses of their physical and chemical properties using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (EIMS), and thin layer chromatography (TLC). google.com

Structural Framework of Caged Polyprenylated Xanthones

Caged polyprenylated xanthones are defined by a characteristic structural framework that combines a xanthone backbone with a unique caged system. scienceopen.comnih.gov

Unique 4-Oxatricyclo[4.3.1.03,7]dec-2-one Scaffold

A defining feature of caged Garcinia xanthones, including isomorellin, is the presence of an unusual 4-oxatricyclo[4.3.1.03,7]dec-2-one scaffold. tandfonline.comscienceopen.comnih.gov This intricate caged motif is formed from the C ring of the xanthone backbone. nih.gov The scaffold contains a highly substituted tetrahydrofuran (B95107) ring embedded within the polycyclic structure, typically featuring three quaternary carbon centers. tandfonline.comscienceopen.comdovepress.com This complex caged architecture is considered crucial for the biological activities of these compounds. tandfonline.comdovepress.com Synthetic efforts towards caged Garcinia xanthones often focus on constructing this specific caged motif, employing strategies such as tandem Wessely oxidation/Diels-Alder reactions or sequences involving Claisen rearrangements and Diels-Alder reactions. nih.gov

Research Significance and Academic Relevance

The unique chemical architecture and notable biological activities of caged Garcinia xanthones, including isomorellin, have driven significant research interest and academic relevance. scienceopen.comresearchgate.net These compounds have been investigated for various potential biological activities, such as anticancer, anti-HIV-1, antibacterial, and anti-inflammatory properties. tandfonline.comscienceopen.com Isomorellin, specifically, has been studied for its effects on cancer cells, including its ability to induce apoptosis and inhibit cell migration and invasion in certain cancer cell lines. nih.govresearchgate.netwjgnet.com Research findings indicate that isomorellin can affect pathways such as the NF-B pathway and the p38 MAPK pathway, leading to downregulation of proteins involved in invasion. nih.govresearchgate.net The study of isomorellin and other caged xanthones contributes to the discovery of potential lead compounds for the development of new therapeutic agents. tandfonline.comscienceopen.comresearchgate.net The complex structures also pose interesting challenges and opportunities for synthetic chemists. scienceopen.comnih.gov Academic research in this area focuses on isolating new caged xanthones, elucidating their structures, investigating their biosynthesis, synthesizing these complex molecules, and exploring their mechanisms of action and potential therapeutic applications. tandfonline.comscienceopen.comresearchgate.netnih.gov The significance of such research lies in advancing scientific knowledge and potentially leading to the development of new treatments for various diseases. aje.comleru.org

Natural Occurrence and Isolation Methodologies

Botanical Sources

The primary botanical sources of Isomorellin are found within the Garcinia genus, a large group of plants distributed in tropical regions.

Two key species are recognized as significant sources of Isomorellin: Garcinia hanburyi Hook.f. and Garcinia morella (Gaertn.) Desr. wikipedia.orgkew.orgprota4u.orgwikipedia.orgnih.govtandfonline.commdpi.comscienceopen.comspandidos-publications.comtandfonline.comwikidata.org. Garcinia hanburyi is particularly noted as one of the trees that produce gamboge, a characteristic orange-yellow gum-resin wikipedia.orgtandfonline.comtandfonline.com. Garcinia morella is also known as Indian gamboge tree and yields a yellow resin called gamboge wikipedia.orgiisc.ac.in.

Garcinia hanburyi is native to Indochina, encompassing countries such as Thailand, Cambodia, Laos, and Vietnam, and also found in parts of Southern China kew.orgwikipedia.orgtandfonline.comtandfonline.comontosight.ainih.govtheferns.info. It grows primarily in the wet tropical biome kew.org. Garcinia morella has a wider distribution across the Indian subcontinent to Indochina and Sri Lanka wikipedia.orgnih.govmdpi.com. In India, it is commonly found in the Western Ghats and northeastern regions nih.govmdpi.comresearchgate.net. Its native range includes India, Sri Lanka, Bangladesh, Myanmar, Thailand, and Malaysia prota4u.orgiisc.ac.in.

Garcinia Genus: Primary Sources and Species (Garcinia hanburyi, Garcinia morella)

Extraction and Purification Techniques

The isolation of natural compounds like Isomorellin from complex plant matrices requires specific extraction and purification methodologies.

Bioassay-guided fractionation is a widely accepted strategy employed to identify and isolate bioactive compounds from complex natural mixtures researchgate.netnih.govnih.gov. This process involves initially confirming the bioactivity of a crude plant extract using relevant bioassays researchgate.net. The active extract is then systematically fractionated, and each resulting fraction is tested using the same screening methods researchgate.net. This iterative process of fractionation and bioassay allows for the targeting and isolation of the components responsible for the observed biological activity researchgate.netscirp.org.

Chromatographic techniques are essential for the separation and purification of Isomorellin from plant extracts. While specific detailed protocols for Isomorellin isolation were not extensively detailed in the provided snippets, chromatographic methods are standard in the isolation of natural products, including xanthones from Garcinia species researchgate.netnih.gov. Techniques such as column chromatography and high-pressure liquid chromatography (HPLC) are commonly used to separate compounds based on their differential affinities between a stationary phase and a mobile phase, allowing for the isolation of target compounds like Isomorellin from complex mixtures. High-speed counter-current chromatography (HSCCC) has also been used in bioassay-guided discovery of apoptosis inducers from gamboge, providing well-separated fractions for bioassay researchgate.net.

Bioassay-Guided Fractionation Strategies

Co-occurrence with Related Caged Xanthones

Isomorellin frequently co-occurs with other related caged xanthones in its natural sources, particularly within the Garcinia genus. In Garcinia hanburyi, several cytotoxic xanthonoids, including Isomorellin, gambogic acid, morellin, isomorellinol, morellic acid, and desoxymorellin (B1255357), have been isolated from the dry latex wikipedia.orgspandidos-publications.com. Studies have shown that Isomorellin, along with other caged xanthones like gambogic acid, forbesione (B1256395), and isomorellinol, are present in Garcinia hanburyi and have been investigated for their biological activities spandidos-publications.comwaocp.orgnih.gov. Similarly, from the seeds and resin of Garcinia morella, compounds such as desoxymorellin, dihydromorellin, and isomorellin have been isolated mdpi.com. Gambogic acid, morellinol, moreollin, isomorellic acid, and morellic acid have also been reported in Garcinia morella mdpi.com. This co-occurrence highlights that Isomorellin is part of a group of structurally similar caged xanthones found in these plants.

Biosynthetic Pathways and Proposed Mechanisms

Precursor Compounds and Metabolic Origins

The xanthone (B1684191) backbone of caged Garcinia natural products is believed to originate from benzophenone (B1666685) intermediates, which are themselves products of a mixed shikimate and acetate (B1210297) pathway tandfonline.comnih.gov. While xanthones in fungi are typically derived entirely from the acetate pathway, those found in higher plants, such as Garcinia species, exhibit oxygenation patterns consistent with contributions from both the acetate (ring A) and shikimate (ring C) pathways nih.gov.

A proposed scenario suggests that the isoprenylation of a tetrahydroxyxanthone precursor with multiple isoprene (B109036) units is a key step leading to compounds like desoxymorellin (B1255357) and related metabolites nih.gov. Isoprenylation, the addition of isoprene units (five-carbon branched chain units), is a common modification in the biosynthesis of many natural products, increasing their structural complexity and lipophilicity.

Proposed Tandem Claisen Rearrangement and Intramolecular Diels-Alder Reaction

A central hypothesis for the formation of the caged motif in Isomorellin and related xanthones involves a tandem sequence of a Claisen rearrangement followed by an intramolecular Diels-Alder reaction tandfonline.comnih.gov. This proposed mechanism, initially put forth by Quillinan and Scheinmann, suggests that an intermediate dienone, formed after an initial Claisen rearrangement of a prenylated xanthone precursor, undergoes an intramolecular Diels-Alder cycloaddition to construct the characteristic caged structure nih.gov.

The Claisen rearrangement is a tandfonline.comtandfonline.com-sigmatropic rearrangement that involves the concerted reorganization of electrons in a six-membered, cyclic transition state slideshare.netmasterorganicchemistry.com. In the context of caged xanthone biosynthesis, this rearrangement is thought to occur on a prenylated aryl ether moiety of the xanthone precursor.

Following the Claisen rearrangement, the resulting dienone intermediate is proposed to undergo an intramolecular Diels-Alder reaction nih.gov. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring slideshare.net. In this intramolecular variant, the diene and dienophile are part of the same molecule, leading to the formation of the polycyclic caged structure. Experimental evidence supporting this cascade has been demonstrated through biomimetic synthetic studies, where heating appropriate prenylated xanthone precursors under specific conditions yielded caged structures with spectroscopic characteristics similar to natural products like morellin nih.gov.

Enzymatic Biotransformations Involved in Scaffold Formation

While the proposed Claisen/Diels-Alder cascade provides a compelling chemical mechanism for the formation of the caged scaffold, the involvement of enzymes in catalyzing and controlling these transformations in biological systems is crucial mdpi.comucm.es. Biotransformation refers to the chemical modification of compounds by enzymes within living organisms nih.gov. Enzymes can significantly accelerate reaction rates, control regioselectivity and stereoselectivity, and allow reactions to occur under mild physiological conditions, unlike the high temperatures often required for uncatalyzed thermal rearrangements nih.govmasterorganicchemistry.comucm.es.

Although specific enzymes directly catalyzing the tandem Claisen/Diels-Alder sequence in Isomorellin biosynthesis have not been fully characterized, it is understood that enzymatic machinery is responsible for the earlier steps, such as the formation of the xanthone backbone and the regioselective prenylation of the xanthone precursor wikipedia.orgnih.gov. Enzymes like prenyltransferases are likely involved in attaching the isoprene units to specific positions on the tetrahydroxyxanthone scaffold. Further enzymatic modifications, such as hydroxylations or cyclizations, may also play a role in shaping the final structure of Isomorellin. Research into the enzymatic basis of complex natural product biosynthesis is an active area, with studies exploring the use of recombinant enzymes for in vitro biotransformations mdpi.com.

Elucidation of Regioselectivity and Stereochemical Control

The formation of complex natural products with specific structural features, including regiochemistry and stereochemistry, is tightly controlled in biological systems byjus.commasterorganicchemistry.com. Regioselectivity refers to the preference for bond formation or breakage at a specific position within a molecule when multiple options exist byjus.commasterorganicchemistry.com. Stereochemical control dictates the formation of specific stereoisomers (molecules with the same connectivity but different spatial arrangements) byjus.commasterorganicchemistry.com.

In the proposed biosynthesis of caged xanthones, the regioselectivity of the initial prenylation steps and the subsequent Claisen rearrangement is critical for directing the formation of the correct intermediate for the intramolecular Diels-Alder reaction nih.gov. Studies suggest that the regioselectivity of the Claisen/Diels-Alder cascade can be influenced by the electronic effects of substituents on the xanthone precursor nih.gov. For example, the nature and position of hydroxyl or methoxy (B1213986) groups on the xanthone core can impact the electron density distribution, thereby favoring rearrangement and cycloaddition at specific sites nih.gov.

Synthetic Approaches and Chemical Synthesis Strategies

Total Synthesis of Isomorellin

The total synthesis of caged Garcinia xanthones like Isomorellin is a significant undertaking, primarily due to the difficulty in constructing the sterically congested cage structure. scienceopen.comnih.gov Synthetic strategies are often evaluated by their ability to efficiently assemble the xanthone (B1684191) core, install the necessary prenyl groups, and execute the key cyclization reaction to form the cage. escholarship.org Two principal strategies have emerged for the construction of the caged motif: a sequence involving Claisen rearrangement followed by a Diels-Alder reaction, and a tandem Wessely oxidation/Diels-Alder reaction pathway. nih.gov

The synthesis of complex natural products like Isomorellin is fraught with challenges, from the creation of complex molecular skeletons to the precise installation of functional groups and stereocenters. consensus.app

Structural Complexity : The core challenge lies in the construction of the unique 4-oxa-tricyclo[4.3.1.03,7]dec-8-en-2-one scaffold, which contains multiple stereogenic centers and a high degree of ring strain. tandfonline.comconsensus.app The formation of quaternary carbon stereocenters, in particular, is a significant hurdle due to steric hindrance. consensus.app

Methodological Advancements : A major advancement in the field was the application of tandem reactions to form the caged structure in a single cascade. The biomimetic tandem Claisen rearrangement/intramolecular Diels-Alder reaction has been successfully employed to construct the caged scaffold, validating early biosynthetic proposals. tandfonline.comtandfonline.comnih.gov Another significant approach involves the lead tetraacetate-mediated Wessely oxidation of a phenol (B47542) to form an ortho-quinone, which then undergoes a Diels-Alder reaction to create the cage. nih.gov These methods represent key strategic solutions to efficiently build molecular complexity.

| Synthetic Challenge | Methodological Advancement | Key Reaction Type |

| Construction of Caged Scaffold | Tandem Cascade Reactions | Claisen Rearrangement / Diels-Alder |

| Stereocenter Control | Biomimetic Synthesis | Intramolecular Cycloaddition |

| Efficient Assembly | Oxidation/Cycloaddition Sequence | Wessely Oxidation / Diels-Alder |

In the context of caged xanthone synthesis, alkylation reactions are crucial for introducing the carbon chains that ultimately form the cage. While not a single-step bisalkylation, sequential alkylation of the xanthone core is a key strategy. For instance, in a synthetic route toward a caged Garcinia xanthone, a protected xanthone intermediate was subjected to two consecutive rounds of alkylation using α-bromoisobutyraldehyde to install the necessary precursors for the subsequent Claisen/Diels-Alder cascade. nih.gov This step-wise approach allows for the controlled introduction of the side chains required for the pivotal cage-forming reaction.

Oxidative cyclization represents a powerful strategy for constructing complex ring systems. In the synthesis of the caged xanthone core, this is most prominently demonstrated by the Wessely oxidation/Diels-Alder reaction sequence. nih.gov

This strategy involves:

Oxidative Dearomatization : A substituted phenol on the xanthone backbone is treated with an oxidizing agent, typically lead tetraacetate (Pb(OAc)₄). This process, known as Wessely oxidation, converts the phenol into a reactive spiroepoxycyclohexa-2,4-dienone intermediate. nih.govresearchgate.net

Intramolecular Cycloaddition : The highly reactive intermediate generated in the oxidation step is not isolated but immediately undergoes an intramolecular [4+2] Diels-Alder cycloaddition. This cyclization spontaneously forms the intricate bridged ring system of the 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one scaffold. nih.gov

This tandem sequence elegantly uses an oxidation step to unlock the cyclization potential of the aromatic precursor, leading directly to the desired complex core structure.

Strategies Involving Bisalkylation Reactions

Biomimetic Synthesis of the Caged Xanthone Scaffold

The biosynthesis of the caged xanthone scaffold is thought to proceed via a tandem Claisen rearrangement and intramolecular Diels-Alder reaction. tandfonline.comtandfonline.com This proposed pathway has inspired biomimetic total synthesis efforts. Notably, synthetic studies have substantiated this hypothesis by successfully mimicking the proposed cascade in the laboratory. tandfonline.comtandfonline.com

The general biomimetic approach is as follows:

A xanthone precursor bearing two strategically placed allyl ether groups is synthesized. escholarship.org

Upon heating, the molecule undergoes a regioselective Claisen rearrangement, shifting the allyl groups to new positions on the xanthone core and creating diene and dienophile moieties. tandfonline.comnih.gov

This is immediately followed by a spontaneous intramolecular Diels-Alder reaction between the newly formed diene and dienophile, which "snaps" the structure shut to form the characteristic caged scaffold. tandfonline.comtandfonline.comnih.gov

This elegant, cascade-based approach allows for the rapid construction of the complex caged architecture from a relatively simple, planar precursor, showcasing the efficiency of biomimetic strategies. tandfonline.com

Semi-synthetic Transformations from Related Natural Precursors

Semi-synthesis, which utilizes compounds isolated from natural sources as starting materials for chemical modification, is a valuable strategy for producing novel analogues or accessing rare natural products from more abundant precursors. wikipedia.org The Garcinia genus provides a rich source of over 120 distinct caged xanthones, offering a wide array of starting points for semi-synthetic endeavors. tandfonline.comscienceopen.com

While specific semi-syntheses starting from a related natural product to yield Isomorellin are not prominently detailed, the principle is highly applicable. A more abundant caged xanthone, such as gambogic acid, could potentially be isolated and chemically modified through a few strategic steps to yield Isomorellin. scienceopen.com Such transformations might include selective reductions, oxidations, or isomerizations. This approach is particularly useful for creating derivatives for structure-activity relationship (SAR) studies to probe the pharmacological importance of different functional groups on the caged scaffold. nih.gov

Future Directions in Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which integrates the selectivity of biocatalysis with the versatility of chemical transformations, offers a promising future direction for the synthesis of complex molecules like Isomorellin. mdpi.commdpi.com While this approach has not yet been extensively applied to caged xanthones, its potential is significant.

Future chemoenzymatic strategies could involve:

Enzymatic Desymmetrization : Using enzymes like lipases or hydrolases to selectively react with one of two identical functional groups on a symmetric, chemically-synthesized intermediate, thereby creating a chiral building block.

Stereoselective Reductions/Oxidations : Employing enzymes such as ketoreductases (KREDs) or Baeyer-Villager monooxygenases (BVMOs) to install hydroxyl groups or set stereocenters with high enantiomeric excess, a task that is often challenging for traditional chemical reagents. mdpi.com

Late-Stage C-H Oxidation : Utilizing enzymes to perform selective C-H oxidations on a late-stage intermediate or even the natural product scaffold itself, allowing for the modular synthesis of a family of related compounds. nih.gov

Chemical Modifications, Analogues, and Structure Activity Relationship Sar Studies

Synthesis of Isomorellin Analogues and Derivatives

The synthesis of analogues and derivatives of isomorellin and related caged xanthones is pursued to improve physicochemical properties, enhance cytotoxic potency, and understand the molecule's mechanism of action. researchgate.net These efforts generally focus on three main areas: modification of the prenyl side chains, alteration of the core xanthone (B1684191) structure, and the introduction of new functional groups.

The prenyl side chains on the caged xanthone scaffold are key sites for chemical modification. nih.gov Isomorellin is distinguished from the related compound forbesione (B1256395) by a prenyl side-chain that is functionalized as an aldehyde. nih.govd-nb.info This structural difference accounts for variations in their biological activity, highlighting the importance of this functional group. nih.govd-nb.info In the broader family of Garcinia xanthones, modifications to these side chains are a common strategy. For instance, in studies on gambogic acid, another related caged xanthone, modifications at the allyl groups have been shown to improve the compound's activity. researchgate.net The enzymatic machinery responsible for modifying these prenyl groups plays a pivotal role in creating the structural and functional diversity seen in these natural products. nih.gov Such modifications can include epoxidation, dehydrogenation, and oxidative cyclization. nih.gov

The defining feature of isomorellin is its caged xanthone core, technically a 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one scaffold. nih.govscienceopen.comnih.gov This complex structure is a significant synthetic challenge and a primary target for creating analogues. nih.gov General synthetic strategies for constructing this caged motif have been developed, including a tandem Wessely oxidation/Diels-Alder reaction and a sequence involving Claisen and Diels-Alder reactions. researchgate.netnih.gov Modifications to the B-ring of the caged structure have been achieved using a Claisen/Diels-Alder cascade reaction to produce novel analogues. researchgate.net Other synthetic approaches for xanthone derivatives involve changing the orientation of fused rings on the xanthone scaffold or hydrogenating double bonds within the ring system. core.ac.uk These alterations to the core structure are fundamental in developing new compounds with potentially improved properties. researchgate.net

Alterations to the Caged Xanthone Core

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a critical process in drug discovery that connects the chemical structure of a compound to its biological activity. immutoscientific.comoncodesign-services.com For isomorellin and its analogues, SAR studies aim to identify the key structural features that dictate their potency and selectivity, guiding the design of more effective therapeutic agents. oncodesign-services.com

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the family of caged Garcinia xanthones, including isomorellin, several key pharmacophoric features have been identified. The 4-oxatricyclo[4.3.1.03,7]dec-2-one caged motif is considered essential for anti-tumor activity. researchgate.net Furthermore, the α,β-unsaturated ketone resulting from the double bond between carbons C-9 and C-10 is believed to be critical for the antitumor properties of these compounds. nih.gov Another SAR study suggested that the double bond between C-8 and C-8a is also essential for bioactivity. scienceopen.com

The specific functionalization of the side chains also plays a crucial role. The aldehyde group on one of isomorellin's prenyl chains distinguishes it from forbesione and is directly linked to its distinct cytotoxic profile. nih.govd-nb.info Studies on the closely related gambogic acid have also focused on determining its essential pharmacophore to guide the development of derivatives with improved drug-like properties. nih.govjst.go.jp

Specific structural variations among the caged xanthones have a clear impact on their biological potency. Isomorellin and its related compounds, gambogic acid, forbesione, and isomorellinol, all demonstrate potent cytotoxicity against cholangiocarcinoma cell lines, though their potencies vary. scienceopen.com For example, isomorellin's aldehyde-functionalized side chain contributes to a different level of growth inhibition compared to forbesione, which has non-functionalized prenyl chains. nih.govd-nb.info

The selective cytotoxicity of isomorellin against certain cancer cell lines compared to normal cells underscores the importance of its unique structure. nih.govd-nb.info Research on other complex molecules has shown that adding bulky side groups can increase selectivity by creating steric hindrance at the target site. frontiersin.org Similarly, modifying functional groups, such as the carboxylic acid on gambogic acid, can modulate selectivity profiles. nih.gov The data below shows the cytotoxic activity of isomorellin and related compounds against two cholangiocarcinoma cell lines, illustrating the potent nature of this class of molecules.

| Compound | Cell Line | IC₅₀ (μM) scienceopen.com |

|---|---|---|

| Isomorellin | KKU-100 | 0.13 |

| Isomorellin | KKU-M156 | 0.25 |

| Gambogic acid | KKU-100 | 0.02 |

| Gambogic acid | KKU-M156 | 0.05 |

| Isomorellinol | KKU-100 | 2.64 |

| Isomorellinol | KKU-M156 | 1.33 |

| Forbesione | KKU-100 | 0.29 |

| Forbesione | KKU-M156 | 0.36 |

Elucidation of Pharmacophoric Requirements for Biological Activities

Development of Probes and Derivatives for Mechanistic Studies

The study of isomorellin and its biological activities has been advanced through the development of chemical probes and the synthesis of various derivatives. These tools are instrumental in elucidating the compound's mechanism of action, identifying cellular targets, and understanding its structure-activity relationship (SAR). Research has often focused on its close structural analog, gambogic acid (GA), due to its similar caged xanthone core and significant biological properties. researchgate.nettandfonline.com Modifications to the isomorellin and gambogic acid scaffolds have provided valuable insights into the chemical features crucial for their therapeutic effects.

Probes for Target Identification

To identify the cellular binding partners of these complex natural products, chemical probes are designed and synthesized. These probes typically incorporate a reporter tag, such as biotin (B1667282) or a fluorescent dye, and a reactive group for covalent modification of the target, or a clickable alkyne group for subsequent bioorthogonal ligation.

A notable example is the development of a gambogic acid-derived probe for quantitative chemical proteomics. francis-press.com This probe was utilized to map the target profiles of gambogic acid in human cancer cells, leading to the identification of potential physiologically relevant targets. francis-press.com Such approaches are critical for moving beyond phenotypic observations to a mechanistic understanding of how these compounds exert their effects at the molecular level.

Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of isomorellin and gambogic acid derivatives has been a key strategy to probe the SAR of this class of compounds. These studies involve systematically modifying different functional groups on the parent molecule and assessing the impact on biological activity, often measured as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Key sites for chemical modification on the gambogic acid skeleton, which are also relevant to isomorellin, include the C-30 carboxyl group, the α,β-unsaturated ketone in the A-ring (C-9/C-10 double bond), the C-6 hydroxyl group, and the prenyl side chains (C-32/33 and C-37/38 double bonds). researchgate.netmdpi.com

Research has shown that the α,β-unsaturated ketone is often critical for biological activity. researchgate.net In contrast, the C-6 hydroxyl and the C-30 carboxyl groups can often be modified to create derivatives with altered, and sometimes improved, properties without a complete loss of activity. researchgate.netrjraap.combenthamscience.com

For instance, a series of nitrogen-containing derivatives of gambogic acid were synthesized by modifying the C-30 carboxyl group. rjraap.combenthamscience.comresearchgate.net This led to the discovery of compounds with stronger inhibitory effects on cancer cell lines compared to the parent gambogic acid. rjraap.combenthamscience.comresearchgate.net The length of the alkyl linker and the nature of the aromatic substituent introduced at this position were found to play important roles in modulating the anticancer activities. rjraap.combenthamscience.comresearchgate.net

The tables below summarize the findings from various studies on isomorellin, gambogic acid, and their derivatives, highlighting the relationship between chemical structure and cytotoxic activity.

Table 1: Cytotoxic Activity of Isomorellin and Related Caged Xanthones

| Compound | Cell Line | IC50 (µM) | Reference |

| Isomorellin | KKU-100 | 2.53 ± 0.14 | wjgnet.com |

| KKU-M156 | 2.84 ± 0.16 | wjgnet.com | |

| Isomorellinol | KKU-100 | 1.98 ± 0.08 | wjgnet.com |

| KKU-M156 | 2.12 ± 0.11 | wjgnet.com | |

| Forbesione | KKU-100 | 3.16 ± 0.21 | wjgnet.com |

| KKU-M156 | 3.55 ± 0.25 | wjgnet.com | |

| Gambogic Acid | KKU-100 | 1.88 ± 0.09 | wjgnet.com |

| KKU-M156 | 2.01 ± 0.13 | wjgnet.com |

This table presents the 50% inhibitory concentration (IC50) of isomorellin and other structurally related natural compounds against human cholangiocarcinoma (CCA) cell lines, KKU-100 and KKU-M156.

Table 2: Structure-Activity Relationship of Gambogic Acid Derivatives Modified at the C-30 Carboxyl Group

This table illustrates how modifications at the C-30 carboxyl group of gambogic acid can influence its cytotoxic activity against human lung (A549), liver (HepG-2), and breast (MCF-7) cancer cell lines. Derivatives with specific nitrogen-containing moieties showed enhanced potency compared to the parent compound (GA).

Biological Activities and Mechanistic Investigations in Experimental Models

Anticarcinogenic Effects in In Vitro Systems

The caged xanthone (B1684191) isomorellin, primarily isolated from Garcinia hanburyi, has demonstrated notable anticarcinogenic properties in various laboratory studies. nih.govresearchgate.net These investigations have focused on its effects on cancer cell viability, its ability to trigger programmed cell death, and its influence on the cell cycle, particularly in the context of cholangiocarcinoma (CCA). nih.govnih.gov

Isomorellin exhibits a significant inhibitory effect on the growth and proliferation of human cholangiocarcinoma (CCA) cell lines. nih.gov Studies have shown that its cytotoxic activity is both time- and dose-dependent. researchgate.net When tested against various CCA cell lines, including KKU-100, KKU-M139, and KKU-M156, isomorellin effectively suppressed their growth. nih.gov

Specifically, in the KKU-100 cell line, treatment with isomorellin resulted in a dose-dependent decrease in cell viability. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined at different time points. For the KKU-100 cell line, the IC50 values were 3.46 µM at 24 hours, 3.78 µM at 48 hours, and 4.01 µM at 72 hours. nih.govnih.gov Further research indicated a selective cytotoxicity of isomorellin against cancer cells, as the IC50 value in normal Chang cells was found to be significantly higher—22.2 to 32.8 times greater—than in the tested CCA cell lines. nih.gov

Table 1: Inhibitory Effect (IC50) of Isomorellin on Cholangiocarcinoma Cell Line Proliferation

| Cell Line | Time Point (hours) | IC50 Value (µM) | Reference |

|---|---|---|---|

| KKU-100 | 24 | 3.46 ± 0.19 | nih.govnih.gov |

| KKU-100 | 48 | 3.78 ± 0.02 | nih.govnih.gov |

| KKU-100 | 72 | 4.01 ± 0.01 | nih.govnih.gov |

A key mechanism behind the anticancer activity of isomorellin is its ability to induce programmed cell death, or apoptosis. d-nb.info Research has confirmed that isomorellin triggers apoptosis in cholangiocarcinoma cell lines, specifically KKU-100 and KKU-M156, through the intrinsic, or mitochondrial, pathway. nih.govd-nb.info This pathway is a major mechanism of apoptosis where the mitochondrion plays a central role in initiating the cell death cascade. nih.gov

The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. frontiersin.org The ratio of these opposing proteins is critical in determining a cell's fate. frontiersin.orgescholarship.org Studies involving a combination treatment of isomorellin with the chemotherapeutic drug doxorubicin (B1662922) showed a strong enhancement of the Bax/Bcl-2 expression ratio in CCA cells. d-nb.info This shift favors apoptosis by promoting the permeabilization of the mitochondrial outer membrane. frontiersin.org

In addition to the Bcl-2 family, other proteins like survivin, a member of the inhibitor of apoptosis protein (IAP) family, play a crucial role in preventing cell death. nih.govnih.gov High expression of survivin is often associated with tumor progression and resistance to therapy. nih.gov The combination treatment of isomorellin and doxorubicin was found to effectively suppress the expression of survivin in CCA cells, further contributing to the induction of apoptosis. d-nb.info

Table 2: Effect of Isomorellin on Apoptotic Regulatory Proteins in Cholangiocarcinoma Cells

| Protein | Family | Function | Effect of Isomorellin Combination Treatment | Reference |

|---|---|---|---|---|

| Bax | Bcl-2 family | Pro-apoptotic | Upregulated (as part of Bax/Bcl-2 ratio) | d-nb.info |

| Bcl-2 | Bcl-2 family | Anti-apoptotic | Downregulated (as part of Bax/Bcl-2 ratio) | d-nb.info |

| Survivin | IAP | Anti-apoptotic | Suppressed | d-nb.info |

The execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. cpn.or.kr In the mitochondrial pathway, the release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of an initiator caspase, caspase-9. cpn.or.krnih.gov Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3, which are responsible for dismantling the cell. cpn.or.krnih.gov

In line with its pro-apoptotic activity, treatment with isomorellin in combination with doxorubicin was shown to suppress the expression of the inactive pro-forms of these caspases (procaspase-9 and procaspase-3) and to activate caspase-9 and caspase-3 in cholangiocarcinoma cells. d-nb.inforesearchgate.net This activation of the caspase cascade is a definitive indicator that isomorellin induces cell death through apoptosis. d-nb.info

Table 3: Effect of Isomorellin on Caspase Activation in Cholangiocarcinoma Cells

| Caspase | Role | Effect of Isomorellin Combination Treatment | Reference |

|---|---|---|---|

| Procaspase-9 | Inactive Precursor | Suppressed | d-nb.inforesearchgate.net |

| Activated Caspase-9 | Initiator Caspase | Activated | d-nb.inforesearchgate.net |

| Procaspase-3 | Inactive Precursor | Suppressed | d-nb.inforesearchgate.net |

| Activated Caspase-3 | Executioner Caspase | Activated | d-nb.inforesearchgate.net |

Beyond inducing apoptosis, isomorellin can also influence the cell cycle, the series of events that take place in a cell leading to its division and duplication. khanacademy.org Uncontrolled cell cycle progression is a hallmark of cancer. khanacademy.orgucl.ac.uk Research has shown that caged xanthones, including isomorellin, can induce cell cycle arrest in CCA cell lines. nih.govd-nb.info Specifically, isomorellin has been found to cause an arrest at the G0/G1 phase of the cell cycle. nih.govd-nb.info This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation and providing an additional mechanism for its anticarcinogenic effect. nih.gov

Regulation of Pro-apoptotic (e.g., Bax, AIF) and Anti-apoptotic (e.g., Bcl-2, Survivin) Protein Expression

Regulation of Cyclin-Dependent Kinases (Cdks) and Cyclins

Inhibition of Cancer Cell Migration and Invasion

Experimental models have shown that isomorellin significantly inhibits the migration and invasion of cholangiocarcinoma (CCA) cells in a dose-dependent manner. researchgate.netnih.govspandidos-publications.com This anti-metastatic potential is attributed to its ability to interfere with complex signaling pathways that govern cell motility and the degradation of the extracellular matrix. nih.govspandidos-publications.com

Focal Adhesion Kinase (FAK) and Protein Kinase C (PKC) are key signaling molecules involved in cell adhesion, spreading, and migration. mdpi.comexlibrisgroup.comukaachen.de Isomorellin has been shown to significantly inhibit the migration and invasion capabilities of cancer cells by downregulating the expression of these proteins. researchgate.netnih.govnih.gov Specifically, studies on KKU-100 CCA cells demonstrated that isomorellin treatment led to a significant decrease in the expression of phosphorylated FAK (p-FAK). nih.gov Furthermore, the expression of both whole and membrane-associated PKC was downregulated, while cytosolic PKC expression increased, indicating an inhibition of its translocation to the membrane, a critical step for its activation. nih.gov

The invasion of cancer cells into surrounding tissues is heavily dependent on the degradation of the extracellular matrix, a process mediated by enzymes like Matrix Metalloproteinases (MMPs). mdpi.com Isomorellin has been found to suppress the activity and expression of MMP-2, a key enzyme involved in breaking down type IV collagen, a major component of basement membranes. researchgate.netnih.govspandidos-publications.com In studies using gelatin zymography and Western blot analysis on KKU-100 cells, isomorellin treatment resulted in a significant, dose-dependent reduction in both the activity and protein expression levels of MMP-2. researchgate.netnih.gov This inhibition of MMP-2 is a crucial component of isomorellin's anti-invasive effects. nih.govspandidos-publications.com

The urokinase-type plasminogen activator (uPA) system is another critical component in cancer invasion and metastasis, initiating a proteolytic cascade that degrades the extracellular matrix. nih.govmdpi.comfrontiersin.org Research demonstrates that isomorellin effectively downregulates the uPA system in cancer cells. spandidos-publications.comnih.gov Treatment of KKU-100 cholangiocarcinoma cells with isomorellin led to a significant reduction in both the activity and expression of uPA in a dose-dependent manner. researchgate.netnih.gov By inhibiting the uPA system, isomorellin disrupts a key pathway required for tumor cells to invade surrounding tissues and metastasize. nih.govspandidos-publications.comnih.gov

| Target Protein/System | Cell Line | Effect of Isomorellin Treatment |

| Focal Adhesion Kinase (FAK) | KKU-100 | Downregulation of phosphorylated FAK (p-FAK). nih.gov |

| Protein Kinase C (PKC) | KKU-100 | Downregulation of whole and membrane PKC. nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | KKU-100 | Significant reduction in activity and protein expression. researchgate.netnih.gov |

| Urokinase-Type Plasminogen Activator (uPA) | KKU-100 | Significant reduction in activity and protein expression. researchgate.netnih.gov |

Effects on Cyclooxygenase-2 (COX-2) Expression

Isomorellin has been shown to downregulate the expression of Cyclooxygenase-2 (COX-2). spandidos-publications.comnih.govresearchgate.net In studies involving cholangiocarcinoma (CCA) cells, treatment with isomorellin led to a significant decrease in COX-2 protein levels. researchgate.net This effect is considered a key part of its mechanism for inhibiting cancer cell migration and invasion. spandidos-publications.comnih.govresearchgate.net The reduction in COX-2 expression is linked to the inhibition of upstream signaling pathways, including the NF-κB and p38 MAPK pathways. spandidos-publications.comnih.gov

COX-2 is an enzyme that plays a significant role in inflammation and carcinogenesis. medsci.orgmdpi.comnih.gov Its overexpression has been observed in various cancers and is associated with tumor growth, angiogenesis, and metastasis. medsci.orgnih.gov By reducing COX-2 expression, isomorellin can interfere with these pathological processes. spandidos-publications.comnih.gov

Interference with Cellular Signaling Pathways

Isomorellin exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.

NF-κB Pathway Inhibition and Translocation Suppression

A significant mechanism of isomorellin's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. spandidos-publications.comnih.govresearchgate.netresearchgate.net Research has demonstrated that isomorellin can suppress the activation of NF-κB in cancer cells. d-nb.info It achieves this by increasing the levels of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govd-nb.info This prevents the translocation of the NF-κB/p65 subunit to the nucleus. spandidos-publications.comnih.govresearchgate.net

The inhibition of NF-κB translocation leads to the downregulation of its target genes, which are involved in inflammation, cell survival, and invasion. spandidos-publications.comnih.gov This suppression of the NF-κB pathway is a key factor in the anti-invasive effects of isomorellin observed in experimental models. spandidos-publications.comnih.govresearchgate.net Furthermore, combining isomorellin with conventional chemotherapeutic drugs like doxorubicin has been shown to strongly suppress NF-κB activation, suggesting a synergistic effect. d-nb.info

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., p38 MAPK)

Isomorellin has been identified as a modulator of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the p38 MAPK branch. spandidos-publications.comnih.govresearchgate.netresearchgate.net The MAPK pathways are crucial for transducing extracellular signals into cellular responses, and their dysregulation is common in cancer. researchgate.netfrontiersin.orgmdpi.com

Studies have shown that isomorellin significantly inhibits the phosphorylation of p38 MAPK in cholangiocarcinoma cells. spandidos-publications.comnih.govresearchgate.net The p38 MAPK pathway is involved in cellular processes like inflammation, cell growth, and differentiation. researchgate.netnih.gov By downregulating the phosphorylated (active) form of p38 MAPK, isomorellin interferes with these processes, contributing to the reduction of cancer cell migration and invasion. spandidos-publications.comnih.gov It is noteworthy that isomorellin's effect appears to be specific to the p38 MAPK pathway, as it did not significantly affect the expression of ERK1/2 or JNK1/2, other major MAPK subfamilies. researchgate.net

Interplay with JAK-STAT Signaling

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis. dovepress.comfrontiersin.orgmdpi.comqiagen.com While direct and extensive research on the interplay between isomorellin and the JAK-STAT pathway is still emerging, the interconnectedness of cellular signaling pathways suggests potential interactions. For instance, the NF-κB and JAK-STAT pathways are known to have crosstalk.

Reversal or Modulation of Multidrug Resistance (MDR) Phenotypes

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. waocp.orgoncotarget.com Some natural compounds have shown promise in overcoming MDR. waocp.orgescholarship.orgnih.gov

Enhanced expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a primary cause of MDR. nih.gov In cholangiocarcinoma cells, which express P-gp and other MDR-associated proteins, caged xanthones like isomorellin have been investigated as potential adjunct therapies to existing chemotherapeutic strategies. nih.gov The combination of isomorellin with doxorubicin has demonstrated synergistic effects in inhibiting the growth of cholangiocarcinoma cell lines. nih.gov

Downregulation of MDR1 mRNA Expression

The MDR1 gene encodes for P-glycoprotein (P-gp), a key transporter responsible for effluxing chemotherapeutic drugs from cancer cells, thereby conferring resistance. nih.govmdpi.com The downregulation of MDR1 mRNA expression is a strategy to reverse MDR. nih.govplos.org Various signaling pathways, including those involving stress and cytokines, can regulate MDR1 gene expression. ualberta.ca For instance, inhibition of the HIF-1α pathway has been shown to reverse multidrug resistance by downregulating MDR1/P-gp. plos.org While the direct effect of isomorellin on MDR1 mRNA expression requires more specific investigation, its known inhibitory actions on pathways like NF-κB, which can influence MDR1 expression, suggest a potential mechanism for modulating multidrug resistance. ualberta.ca

Synergistic Effects with Chemotherapeutic Agents (e.g., Doxorubicin)

The combination of conventional chemotherapeutic drugs with natural compounds is a promising strategy to enhance therapeutic efficacy and overcome drug resistance in cancer cells. Research has demonstrated that isomorellin exhibits significant synergistic effects when combined with the chemotherapeutic agent doxorubicin, particularly in the context of human cholangiocarcinoma (CCA).

In vitro studies on CCA cell lines (KKU-M139 and KKU-M156) revealed that a combination of isomorellin and doxorubicin resulted in a synergistic inhibition of cell growth. researchgate.netmdpi.com This synergistic interaction was quantified using the combination index (CI) method, where a CI value of less than 1 indicates synergy. For instance, in KKU-M156 cells, the combination of isomorellin and doxorubicin showed strong synergy at all tested dose levels. mdpi.com

The mechanism underlying this synergy involves the enhanced induction of apoptosis. researchgate.netmdpi.comfrontiersin.org Treatment with the isomorellin-doxorubicin combination led to a significantly higher percentage of apoptotic cells compared to treatment with either drug alone. researchgate.netmdpi.com This augmented apoptosis is associated with several molecular changes:

Modulation of Apoptotic Proteins: The combination treatment strongly increased the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.netmdpi.com It also suppressed the expression of survivin, an inhibitor of apoptosis protein that is frequently overexpressed in cancer. researchgate.netmdpi.comfrontiersin.org

Activation of Caspases: The synergistic treatment enhanced the activation of key executioner enzymes in the apoptotic cascade, specifically caspase-9 and caspase-3. researchgate.netmdpi.comfrontiersin.org

Suppression of NF-κB Activation: The combination therapy was more effective at suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway for cell survival and proliferation, compared to single-agent treatment. researchgate.netfrontiersin.org

Downregulation of Drug Efflux Pumps: The expression of multidrug resistance-associated protein 1 (MRP1), a membrane pump that expels chemotherapeutic agents from cancer cells, was significantly suppressed by the combined treatment, more so than by either drug individually. researchgate.netmdpi.comfrontiersin.org This suggests that isomorellin may help to reverse doxorubicin resistance by inhibiting this efflux mechanism. aphrc.org

These findings suggest that isomorellin can sensitize cancer cells to doxorubicin, potentially allowing for lower effective doses of the chemotherapeutic agent and reducing its associated systemic toxicity. researchgate.net

| Cell Line | Effect Level | Combination Index (CI) Value | Interpretation | Source |

|---|---|---|---|---|

| KKU-M156 | IC50 | 0.92 | Synergism | mdpi.com |

| IC75 | 0.47 | Synergism | mdpi.com | |

| IC90 | 0.24 | Strong Synergism | mdpi.com | |

| KKU-M139 | IC50 | 0.80 | Synergism | mdpi.com |

| IC75 | 0.92 | Synergism | mdpi.com | |

| KKU-100 | N/A | Antagonistic | Antagonism | mdpi.com |

In Vivo Efficacy Studies in Animal Models (excluding human trials)

Based on a comprehensive review of available scientific literature, there are no specific published in vivo studies detailing the efficacy of isomorellin in animal models for cancer treatment. In vitro research highlights its potential, and studies often conclude by recommending that future investigations should be conducted in in vivo models to validate the findings. spandidos-publications.comingentaconnect.com

Assessment of Tumor Growth Inhibition in Xenograft Models

No publicly available data from in vivo xenograft models assessing tumor growth inhibition specifically by isomorellin were identified. While other related caged xanthones, such as gambogic acid and forbesione (B1256395), have been evaluated in xenograft models, similar studies for isomorellin have not been reported in the searched literature. imi-tristan.euresearchgate.net

Analysis of Metastatic Potential in Animal Models

While in vitro studies have shown that isomorellin can inhibit key processes related to metastasis, such as cancer cell migration and invasion, there is no available data from in vivo animal models to confirm its effect on metastatic potential. spandidos-publications.comingentaconnect.comresearchgate.net Research on isomorellin's anti-invasive effects in cholangiocarcinoma cells concludes that further studies in animal models are necessary to verify its potential as an anti-metastatic agent. spandidos-publications.com

Pharmacodynamic Biomarker Evaluation in Tissues

There is no available data from animal studies regarding the evaluation of pharmacodynamic biomarkers in tissues following treatment with isomorellin. Although in vitro research has identified potential molecular targets and biomarkers modulated by isomorellin, such as NF-κB, MMP-2, and uPA, these have not been assessed in tissue samples from in vivo models according to the available literature. spandidos-publications.comresearchgate.netnih.gov The evaluation of such biomarkers in tissues is crucial for understanding a drug's mechanism of action and confirming target engagement in a whole-organism context. transpharmation.com

Other Biological Activities of the Caged Xanthone Class (non-specific to Isomorellin, but relevant to the class)

The caged xanthones, a class of compounds to which isomorellin belongs, are recognized for a variety of potent biological activities beyond direct cytotoxicity, including anti-inflammatory, antimicrobial, and immunomodulatory effects. frontiersin.orgnih.govbiomedgrid.com

Immunomodulatory Properties

Caged xanthones and other related xanthones have demonstrated notable immunomodulatory activities. researchgate.netaphrc.org These properties refer to the ability of a compound to modify or regulate one or more aspects of the immune system's function.

Studies on various natural and synthetic xanthones have revealed effects on both innate and adaptive immunity. For instance, certain prenylated xanthones isolated from Garcinia staudtii were found to possess potent immunomodulatory activities, as demonstrated by their effects on phagocyte chemiluminescence, neutrophil chemotaxis, and T-cell proliferation. researchgate.netaphrc.org Other xanthone derivatives have been shown to modulate the production of key inflammatory signaling molecules (cytokines) such as interleukins (IL-1β, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α). frontiersin.org This regulation of cytokine expression is a key component of immunomodulation. Furthermore, some xanthones can influence immune cell populations; for example, the drug colchicine, which has anti-inflammatory and immunomodulatory effects, can alter populations of dendritic cells, monocytes, and natural killer (NK) cells. nih.gov While not a caged xanthone, its effects illustrate the potential for complex immunomodulation.

Anti-inflammatory Effects

Isomorellin, a member of the caged xanthone family of compounds, has demonstrated notable anti-inflammatory properties in experimental research. tandfonline.comresearchgate.netgoogle.com Studies have particularly highlighted its potential in modulating inflammatory pathways associated with cancer progression. researchgate.netnih.gov

Research on human cholangiocarcinoma (CCA) cells (KKU-100 line) has provided significant insights into the anti-inflammatory mechanism of isomorellin. researchgate.netnih.gov The compound has been shown to inhibit key inflammatory mediators and signaling pathways that are crucial for cancer cell migration and invasion. researchgate.net One of the primary mechanisms identified is the suppression of nuclear factor-kappa B (NF-κB) expression and its translocation to the nucleus. researchgate.netnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting its activity, isomorellin effectively downregulates the expression of downstream targets, including cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins (B1171923) which are key inflammatory molecules. researchgate.net

Furthermore, isomorellin's anti-inflammatory action is mediated through its influence on mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.gov Specifically, it has been observed to significantly decrease the phosphorylation of p38 MAPK in a dose-dependent manner. nih.gov The p38 MAPK pathway is known to be activated by inflammatory cytokines and stress, leading to a cascade of inflammatory responses. Isomorellin treatment also led to the downregulation of phosphorylated focal adhesion kinase (FAK) and protein kinase C (PKC), both of which are involved in signaling pathways that contribute to inflammation and cell migration. nih.gov

The table below summarizes the key molecular targets of Isomorellin's anti-inflammatory activity as observed in KKU-100 cholangiocarcinoma cells.

| Signaling Pathway | Molecular Target | Observed Effect of Isomorellin | Reference |

| NF-κB Pathway | NF-κB/p65 | Inhibition of expression and nuclear translocation | researchgate.net, nih.gov |

| IκB-α | Inhibition of degradation | researchgate.net | |

| COX-2 | Downregulation of expression | researchgate.net | |

| MAPK Pathway | p-p38 MAPK | Dose-dependent decrease in phosphorylation | nih.gov |

| Cell Adhesion/Migration | p-FAK | Downregulation of phosphorylation | nih.gov |

| PKC | Downregulation of whole and membrane expression | nih.gov |

This interactive table summarizes the molecular targets of Isomorellin in mediating its anti-inflammatory effects.

Antibacterial Activity

Isomorellin is one of several caged xanthones isolated from Garcinia species that exhibits antibacterial properties. tandfonline.comscienceopen.com Research has shown its activity against a spectrum of microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi, yeast, and actinomycetes. nih.gov

Studies on compounds isolated from Garcinia morella have identified isomorellin as an active antibacterial agent. nih.gov The broader class of caged xanthones has been evaluated for activity against various bacterial strains, including clinically significant ones like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comscienceopen.com

Structure-activity relationship studies have begun to shed light on the chemical features of these molecules that are essential for their antibacterial effects. For instance, research on related caged xanthones suggests that the presence of a carboxylic acid moiety at a specific position (C-29) is critical for the growth inhibition of MRSA. scienceopen.com It was noted that converting this functional group to a less polar substituent leads to a decrease in antibacterial potency. scienceopen.com Conversely, a prenyl side chain at another position (C-13) was found not to be a requirement for this bioactivity. scienceopen.com

The table below lists the types of microorganisms against which Isomorellin has shown activity.

| Kingdom | Type | Examples | Reference |

| Bacteria | Gram-positive | Staphylococcus aureus (including MRSA) | scienceopen.com, nih.gov |

| Gram-negative | General activity reported | nih.gov | |

| Fungi | Fungi & Yeast | General activity reported | nih.gov |

| Bacteria | Actinomycetes | General activity reported | nih.gov |

This interactive table outlines the spectrum of antimicrobial activity reported for Isomorellin.

Neurotrophic Effects

The class of natural compounds known as caged Garcinia xanthones, which includes isomorellin, has been identified for its potential neurotrophic activities. tandfonline.comresearchgate.netscienceopen.comnih.gov Neurotrophic factors are crucial for the development, survival, and function of neurons, and compounds that mimic their effects are of significant interest for their potential in addressing neurodegenerative disorders. tandfonline.com

While direct studies detailing the specific neurotrophic mechanisms of isomorellin are limited, research on closely related caged xanthones provides valuable insights. tandfonline.comjst.go.jp For example, gambogic acid, another prominent caged xanthone from Garcinia hanburyi, has been the subject of more extensive investigation. tandfonline.comjst.go.jp Semisynthetic derivatives of gambogic acid, such as gambogic amide, have been shown to act as selective agonists for the transmembrane tyrosine kinase TrkA receptor. tandfonline.comjst.go.jp

The TrkA receptor is the primary signaling receptor for Nerve Growth Factor (NGF). tandfonline.com By binding to and activating the TrkA receptor, these gambogic acid derivatives can mimic the effects of NGF, stimulating receptor dimerization, phosphorylation, and the activation of downstream survival pathways like the phosphatidylinositol 3-kinase (PI 3-kinase)/Akt and mitogen-activated protein (MAP) kinase pathways. tandfonline.com This robust neurotrophic activity suggests a potential therapeutic application for neurodegenerative conditions like Alzheimer's disease. tandfonline.com Given the structural similarity among caged xanthones, it is plausible that isomorellin may share or possess analogous neurotrophic properties, though further targeted research is required to confirm this.

Advanced Analytical Characterization and Methodological Techniques

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the intricate three-dimensional structure of Isomorellin. Each method provides unique insights into the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (PMR, CMR)

Proton (¹H or PMR) and Carbon-13 (¹³C or CMR) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the complex structure of Isomorellin. ias.ac.in Analysis of the NMR spectra provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H-NMR spectrum of Isomorellin reveals the presence of eight methyl groups. ias.ac.in One of these appears as a distinct triplet, indicative of an ethyl methyl group (-CH2CH3). ias.ac.in The remaining seven methyl signals are observed in other regions of the spectrum. ias.ac.in Key proton signals include those for vinylic protons, an aldehyde proton, and a chelated hydroxyl group, which appears at a characteristic downfield chemical shift. ias.ac.in

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for all carbon atoms in the molecule, including carbonyl carbons of a saturated ketone, an unsaturated aldehyde, and a chromanone system. ias.ac.in Comparison of the CMR spectra of Isomorellin and its related compounds, such as Morellin, reveals significant chemical shift differences for various carbon atoms, particularly those in the vicinity of the side chain, which aids in confirming the structural and stereochemical distinctions between these isomers. ias.ac.in Saturation of the C8-C9 double bond in Isomorellin, for instance, leads to noticeable upfield and downfield shifts of specific carbon resonances. ias.ac.in

Table 1: Selected ¹H-NMR and ¹³C-NMR Data for Isomorellin

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ethyl Methyl (-CH₂CH₃ ) | Triplet (e.g., ~1.15) ias.ac.in | (Not specified) |

| Aldehyde (-CHO) | Singlet (e.g., ~10.18) ias.ac.in | (Not specified) |

| Chelated Hydroxyl (-OH) | Singlet (e.g., ~11.76) ias.ac.in | (Not specified) |

| Vinylic Protons | (e.g., ~6.86, triplet) ias.ac.in | (Not specified) |

| Saturated Ketone C=O | N/A | (e.g., ~1740 cm⁻¹ in IR) ias.ac.in |

| Chromanone C=O | N/A | (e.g., ~1650 cm⁻¹ in IR) ias.ac.in |

Note: Specific chemical shift values can vary depending on the solvent and instrument used. The data presented is illustrative based on available literature.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of Isomorellin. ias.ac.in High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. ias.ac.in The fragmentation pattern observed in the mass spectrum offers valuable structural information. wikipedia.org The dissociation of the energetically unstable molecular ion into smaller, charged fragments provides clues about the connectivity of different parts of the molecule. wikipedia.orglibretexts.org Analysis of these fragmentation pathways helps in identifying the core structure and the nature of the side chains. ias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the Isomorellin molecule. mt.com The UV-Vis spectrum of Isomorellin is characterized by several absorption bands, which are similar to those of its isomer, Morellin. ias.ac.in This similarity suggests that both molecules share the same fundamental chromophoric system. ias.ac.in The absorption maxima (λmax) are indicative of the conjugated systems present in the molecule, such as the chromanone and the unsaturated aldehyde moieties. ias.ac.inresearchgate.net

Table 2: UV-Vis Absorption Maxima for Isomorellin

| Solvent | λmax (nm) |

| (Not specified in available sources) | 235, 266, 275, 305, 316, 365 ias.ac.in |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in Isomorellin. ias.ac.in The IR spectrum shows characteristic absorption bands corresponding to specific vibrational modes of the molecule. ias.ac.in Key absorptions include those for a phenolic hydroxyl group (-OH), a saturated ketone (C=O), an α,β-unsaturated aldehyde (C=O), and a chromanone carbonyl (C=O), as well as aromatic ring vibrations. ias.ac.in The positions of these bands are consistent with the proposed structure of Isomorellin. ias.ac.in

Table 3: Characteristic IR Absorption Bands for Isomorellin

| Functional Group | Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl (-OH) | ~3400 ias.ac.in |

| Saturated Ketone (C=O) | ~1740 ias.ac.in |

| Unsaturated Aldehyde (C=O) | ~1680 ias.ac.in |

| Chromanone Carbonyl (C=O) | ~1650 ias.ac.in |

| Aromatic C=C | 1630, 1610, 1595 ias.ac.in |

X-ray Crystallography for Absolute Stereochemistry

The definitive three-dimensional structure and absolute stereochemistry of Isomorellin have been conclusively established through single-crystal X-ray diffraction analysis. ias.ac.in This technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govlibretexts.org The analysis of this pattern allows for the precise determination of the spatial coordinates of each atom in the crystal lattice, providing an unambiguous model of the molecule's structure, including the relative and absolute configuration of its chiral centers. ias.ac.innih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the isolation, purification, and assessment of the purity of Isomorellin. google.compurdue.edu These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. mdpi.com

Various column chromatography techniques, including those using silica (B1680970) gel and Sephadex LH-20 as the stationary phase, are employed for the initial separation and purification of Isomorellin from crude extracts. google.com The choice of solvent system (mobile phase) is critical for achieving effective separation. google.com

Thin-layer chromatography (TLC) is a rapid and convenient method used to monitor the progress of purification and to assess the purity of fractions. google.com The behavior of Isomorellin on a TLC plate, characterized by its retention factor (Rf) value, provides a preliminary indication of its purity. google.com

High-performance liquid chromatography (HPLC) is a powerful technique for the final purity assessment of Isomorellin. purdue.edunih.gov By utilizing a high-resolution column, such as a reversed-phase C18 column, and a suitable mobile phase, HPLC can separate Isomorellin from closely related impurities and isomers. mdpi.comnih.gov The purity is typically determined by measuring the peak area of Isomorellin relative to the total area of all peaks in the chromatogram. purdue.edu Ion-pair HPLC has also been shown to be effective for separating epimers of related caged xanthones. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components within a mixture. nih.gov It operates by pumping a solvent mixture (the mobile phase) containing the analyte through a column filled with a solid adsorbent material (the stationary phase). nih.gov Each component interacts with the stationary phase differently, leading to separation.

HPLC is a standard method for the isolation and purification of natural products like Isomorellin from complex plant extracts. nih.govvjs.ac.vn For instance, Isomorellin has been successfully isolated from the resin of Garcinia hanburyi using chromatographic techniques, including preparative and semi-preparative HPLC. nih.govresearchgate.net While specific, detailed analytical HPLC methods for the routine quantification of Isomorellin are not extensively documented in publicly available literature, its analysis is often part of the broader characterization of Garcinia extracts. nih.govdntb.gov.uathieme-connect.com

Chiral HPLC for Enantiomeric Separation

Many bioactive molecules, including Isomorellin, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.govyorku.ca Although enantiomers often share identical physical properties in a non-chiral environment, they can exhibit significantly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. yorku.canih.govrroij.com

Chiral HPLC is a specialized form of HPLC that can separate enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. nih.govnih.gov Given that Isomorellin possesses multiple chiral centers, its enantiomers could potentially have distinct biological effects. However, despite the theoretical relevance, specific chiral HPLC methods designed for the enantiomeric separation of Isomorellin have not been described in the reviewed scientific literature.

Biological Assay Techniques for Mechanistic Investigations

A variety of in vitro assays have been pivotal in elucidating the biological effects of Isomorellin, particularly its anticancer properties against cholangiocarcinoma (CCA), a cancer of the bile duct epithelium. nih.govnih.gov

Cell Viability and Proliferation Assays (e.g., SRB assay)

The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density by measuring total cellular protein content, providing an assessment of cell viability and proliferation. nih.gov Studies have consistently used the SRB assay to evaluate the cytotoxic effects of Isomorellin on various human cholangiocarcinoma cell lines. nih.govnih.govd-nb.info

Research has shown that Isomorellin inhibits the growth of CCA cells in a dose-dependent manner. nih.gov In one study focusing on the KKU-100 cell line, Isomorellin treatment reduced cell viability with calculated IC50 values (the concentration required to inhibit the growth of 50% of cells) of 3.46 µM, 3.78 µM, and 4.01 µM after 24, 48, and 72 hours of exposure, respectively. nih.govresearchgate.net Another study reported IC50 values of 0.11 µM for KKU-100 cells and 0.12 µM for KKU-M156 cells after 72 hours. wjgnet.com These findings highlight Isomorellin's potent cytotoxic activity against cancer cells while showing significantly less effect on normal cells. nih.govnih.gov

| Cell Line | Incubation Time (hours) | IC50 Value (µM) | Assay Method | Source |

|---|---|---|---|---|

| KKU-100 | 24 | 3.46 ± 0.19 | SRB | nih.gov |

| KKU-100 | 48 | 3.78 ± 0.02 | SRB | nih.gov |

| KKU-100 | 72 | 4.01 ± 0.01 | SRB | nih.gov |

| KKU-100 | 72 | 0.11 ± 0.004 | SRB | wjgnet.com |

| KKU-M156 | 72 | 0.12 ± 0.005 | SRB | wjgnet.com |

| KKU-M139 | - | - | SRB | nih.gov |

Migration and Invasion Assays (e.g., Wound Healing, Chamber Invasion Assays)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.gov Wound healing assays and chamber invasion assays (e.g., Transwell or Boyden chamber assays) are used to assess these capabilities in vitro. nih.govdovepress.commdpi.com In a wound healing assay, a "scratch" is made in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured. nih.govresearchgate.net Invasion assays use a chamber with a Matrigel-coated membrane that mimics the extracellular matrix, and the number of cells that can penetrate this barrier is quantified. nih.govdovepress.com

Studies have demonstrated that Isomorellin significantly inhibits both the migration and invasion of KKU-100 cholangiocarcinoma cells. nih.govnih.gov In wound healing assays, treatment with Isomorellin at concentrations of 0.6 µM and 1.2 µM markedly inhibited the closure of the wound area in a dose-dependent manner. nih.govspandidos-publications.com Similarly, in chamber invasion assays, Isomorellin treatment reduced the ability of KKU-100 cells to penetrate the Matrigel-coated filter, confirming its anti-invasive properties. nih.govspandidos-publications.com

| Assay Type | Cell Line | Key Finding | Source |

|---|---|---|---|

| Wound Healing Assay | KKU-100 | Significantly inhibited migration into the wound area in a dose-dependent manner (at 0.6 and 1.2 µM). | nih.govspandidos-publications.com |

| Chamber Invasion Assay | KKU-100 | Significantly inhibited the penetration of the Matrigel-coated filter in a dose-dependent manner. | nih.govspandidos-publications.com |

Apoptosis Detection Methods (e.g., Ethidium (B1194527) Bromide/Acridine (B1665455) Orange Staining)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A common method to visualize apoptosis is dual staining with acridine orange (AO) and ethidium bromide (EB). nih.govbhu.ac.inresearchgate.net AO is a vital dye that stains both live and dead cells, causing live cells to fluoresce green. EB only enters cells with compromised membrane integrity, characteristic of late-stage apoptosis or necrosis, and stains the nucleus red. bhu.ac.inresearchgate.net Early apoptotic cells show bright green or yellow-orange chromatin condensation, while late apoptotic cells exhibit orange-to-red fragmented chromatin. nih.govresearchgate.net

This staining method has been used to confirm that Isomorellin induces apoptosis in cholangiocarcinoma cells. nih.govwjgnet.com When treated with Isomorellin, CCA cells displayed characteristic morphological changes of apoptosis, such as cell shrinkage and chromatin condensation. nih.govwjgnet.com The percentage of apoptotic cells was significantly higher in cells treated with Isomorellin, particularly when used in synergistic combination with the chemotherapeutic drug doxorubicin (B1662922), compared to cells treated with either agent alone. nih.govd-nb.info

Protein Expression Analysis (e.g., Western Blot, Immunofluorescence)

To understand the molecular mechanisms behind Isomorellin's biological effects, researchers use techniques like Western blotting and immunofluorescence to analyze changes in protein expression. nih.govnih.gov Western blotting allows for the detection and quantification of specific proteins in a cell lysate separated by size. nih.gov

Studies have revealed that Isomorellin modulates several key signaling pathways involved in cancer progression. nih.gov Western blot analyses have shown that Isomorellin treatment in KKU-100 cells leads to the downregulation of proteins that promote invasion and metastasis, including matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA). nih.govresearchgate.netresearchgate.net The mechanism for this involves the suppression of several signaling pathways. Isomorellin was found to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and downregulate focal adhesion kinase (FAK), protein kinase C (PKC), and cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.net